molecular formula C43H67N15O12S2 B14061449 H-Cys(1)-D-Tyr-D-aIle-D-Gln-Asn-Cys(1)-D-Pro-D-Arg-Gly-NH2

H-Cys(1)-D-Tyr-D-aIle-D-Gln-Asn-Cys(1)-D-Pro-D-Arg-Gly-NH2

Cat. No.: B14061449
M. Wt: 1050.2 g/mol
InChI Key: OXDZADMCOWPSOC-DNACAAMISA-N
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Description

Vasotocin, also known as arginine vasotocin, is an oligopeptide hormone found in non-mammalian vertebrates such as birds, fishes, and amphibians. It is homologous to oxytocin and vasopressin, which are found in mammals. Vasotocin plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in these animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of vasotocin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Vasotocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of cysteine residues in its structure allows for the formation of disulfide bridges, which are crucial for its biological activity .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol groups of cysteine residues to form disulfide bridges.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bridges, converting them back to thiol groups.

    Substitution: Various protecting groups are used during peptide synthesis to prevent unwanted reactions.

Major Products Formed: The primary product of these reactions is the biologically active form of vasotocin, which contains a disulfide bridge between cysteine residues. This structure is essential for its interaction with receptors and subsequent biological effects .

Scientific Research Applications

Vasotocin has a wide range of scientific research applications across various fields:

Mechanism of Action

Vasotocin exerts its effects by binding to specific receptors on target cells. These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The primary molecular targets of vasotocin include receptors involved in water balance and social behaviors. The binding of vasotocin to its receptors triggers a cascade of events, leading to the regulation of water reabsorption in the kidneys and modulation of social and reproductive behaviors .

Comparison with Similar Compounds

Properties

Molecular Formula

C43H67N15O12S2

Molecular Weight

1050.2 g/mol

IUPAC Name

(2R)-1-[(4R,7S,10R,13R,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25+,26+,27+,28-,29-,30+,34+/m0/s1

InChI Key

OXDZADMCOWPSOC-DNACAAMISA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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